molecular formula C9H11BrN2O2 B1604141 5-Bromo-N-isopropyl-2-nitroaniline CAS No. 863604-71-1

5-Bromo-N-isopropyl-2-nitroaniline

Cat. No.: B1604141
CAS No.: 863604-71-1
M. Wt: 259.1 g/mol
InChI Key: FASQPXTZYZCTMG-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-nitroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, an isopropyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-isopropyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is usually achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The nitroaniline is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Alkylation: Finally, the brominated nitroaniline is alkylated with isopropyl halide in the presence of a base to introduce the isopropyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-Bromo-N-isopropyl-2-nitroaniline can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can also undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction Products: 5-Bromo-N-isopropyl-2-aminobenzene.

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the isopropyl group.

Scientific Research Applications

Chemistry: 5-Bromo-N-isopropyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group can be reduced to an amine, which is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. It is also employed in the synthesis of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-nitroaniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets through its nitro and bromine groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

    5-Bromo-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.

    2-Bromo-5-nitroaniline: Positional isomer with different electronic and steric properties.

    5-Bromo-N-methyl-2-nitroaniline: Contains a methyl group instead of an isopropyl group, leading to different reactivity and solubility properties.

Uniqueness: 5-Bromo-N-isopropyl-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and potential biological activity. The combination of bromine, nitro, and isopropyl groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQPXTZYZCTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647932
Record name 5-Bromo-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863604-71-1
Record name 5-Bromo-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 2,4-dibromonitrobenzene (3.50 g, 12.5 mmol), isopropylamine (4.42 g, 6.40 ml, 74.8 mmol) and n-butanol (20 ml) in a sealed reaction vessel to 117° C. overnight. Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium chloride, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to provide the desired compound as a yellow solid (3.0 g, 94%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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